Cas no 1805253-38-6 (2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)

2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile
-
- インチ: 1S/C9H6Br2F2N2/c10-4-7-6(9(12)13)3-5(1-2-14)15-8(7)11/h3,9H,1,4H2
- InChIKey: GQUINSAPYDCYIC-UHFFFAOYSA-N
- SMILES: BrC1=C(CBr)C(C(F)F)=CC(CC#N)=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 254
- XLogP3: 2.7
- トポロジー分子極性表面積: 36.7
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029053914-1g |
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile |
1805253-38-6 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 関連文献
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrileに関する追加情報
Introduction to 2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1805253-38-6)
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile, identified by the CAS number 1805253-38-6, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in medicinal chemistry. The presence of multiple functional groups, including bromo, bromomethyl, difluoromethyl, and acetonitrile substituents, makes this molecule a versatile intermediate for synthesizing more complex structures with potential therapeutic applications.
The structural features of 2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile contribute to its reactivity and make it a valuable building block in organic synthesis. The bromo and bromomethyl groups provide sites for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential for constructing biaryl and heteroaryl systems, respectively. Additionally, the difluoromethyl group is known to enhance metabolic stability and binding affinity in drug candidates, while the acetonitrile moiety can influence solubility and electronic properties.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential as pharmacological agents. Pyridine derivatives have been extensively studied due to their role in various biological pathways and their ability to modulate enzyme activity. Specifically, compounds with multiple halogen substituents have shown promise in the design of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The unique combination of substituents in 2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile positions it as a key intermediate in the synthesis of such inhibitors.
One of the most compelling aspects of this compound is its utility in fragment-based drug discovery. Fragment-based approaches involve identifying small molecular fragments that bind to target proteins with high affinity. These fragments can then be modified and linked together to form more potent drug candidates. The structural complexity of 2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile makes it an ideal candidate for generating novel fragments that can interact with biological targets in unique ways. Recent studies have demonstrated the use of similar pyridine derivatives in identifying inhibitors of protein-protein interactions, which are challenging targets for drug development.
The difluoromethyl group, a common pharmacophore in modern drug design, plays a crucial role in enhancing the pharmacokinetic properties of drug candidates. This group can improve lipophilicity, reduce metabolic clearance, and increase binding residence time at the target site. In the context of 2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile, the presence of this moiety suggests that derivatives synthesized from it may exhibit improved pharmacological profiles compared to analogs lacking such substitution.
Moreover, the bromo and bromomethyl groups offer opportunities for further derivatization through transition metal-catalyzed reactions. These reactions are widely used in medicinal chemistry for constructing complex molecular architectures efficiently. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at the positions adjacent to the bromo substituents, expanding the structural diversity of potential drug candidates.
Recent advancements in computational chemistry have also facilitated the rational design of heterocyclic compounds like 2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile. Molecular modeling techniques can predict how different substituents will influence binding affinity and selectivity, allowing researchers to optimize their designs before conducting expensive experimental trials. This approach has been particularly effective in identifying kinase inhibitors, where precise interactions with active sites are critical.
The acetonitrile group in this compound contributes to its solubility in polar organic solvents, which is advantageous for both synthetic transformations and biological assays. Solubility is a key factor in drug development, as it affects formulation stability and bioavailability. By incorporating an acetonitrile moiety, 2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile becomes more amenable to various spectroscopic techniques used in structural characterization and mechanistic studies.
In conclusion,2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1805253-38-6) is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly those targeting kinases and other enzymes involved in disease pathways. The combination of bromo, bromomethyl, difluoromethyl, and acetonitrile substituents provides numerous opportunities for further chemical modification through cross-coupling reactions and other synthetic methodologies. As research continues to uncover new applications for heterocyclic compounds,2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile is likely to remain a cornerstone material in medicinal chemistry innovation.
1805253-38-6 (2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile) Related Products
- 4915-97-3(ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate)
- 2172431-80-8(1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene)
- 2248184-62-3((1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine)
- 1892342-38-9(tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate)
- 2228422-74-8(N-4-(1-amino-2-methoxypropan-2-yl)phenylacetamide)
- 306758-76-9(N'-(1E)-(5-bromo-2-hydroxyphenyl)methylidene-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)
- 2580235-25-0(2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid)
- 112206-56-1(2,6-Dichloro-a-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide)
- 1936487-88-5(1-propyl-1H-indazole-6-carbaldehyde)
- 338748-60-0(2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylate)




